molecular formula C8H4Br2N2O B1437450 5,7-Dibromoquinazolin-4(3H)-one CAS No. 860192-99-0

5,7-Dibromoquinazolin-4(3H)-one

Katalognummer: B1437450
CAS-Nummer: 860192-99-0
Molekulargewicht: 303.94 g/mol
InChI-Schlüssel: AHUPTGYCMWUAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromoquinazolin-4(3H)-one: is a brominated derivative of quinazolinone, a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of bromine atoms at the 5 and 7 positions of the quinazolinone ring enhances its biological activity, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinazolin-4(3H)-one typically involves the bromination of quinazolin-4(3H)-one. One common method is the reaction of quinazolin-4(3H)-one with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 5 and 7 positions of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dibromoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazolinone derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,7-Dibromoquinazolin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its brominated structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its brominated structure enhances its biological activity, making it a candidate for the development of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,7-Dibromoquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound enhance its binding affinity to target proteins, enzymes, or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

    Quinazolin-4(3H)-one: The parent compound without bromine substitution.

    5-Bromoquinazolin-4(3H)-one: A mono-brominated derivative.

    7-Bromoquinazolin-4(3H)-one: Another mono-brominated derivative.

Uniqueness: 5,7-Dibromoquinazolin-4(3H)-one is unique due to the presence of two bromine atoms at the 5 and 7 positions. This dual bromination enhances its biological activity and allows for more diverse chemical reactions compared to its mono-brominated counterparts. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex heterocyclic compounds and a promising candidate for various scientific research applications.

Eigenschaften

IUPAC Name

5,7-dibromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUPTGYCMWUAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CNC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromoquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,7-Dibromoquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5,7-Dibromoquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,7-Dibromoquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5,7-Dibromoquinazolin-4(3H)-one
Reactant of Route 6
5,7-Dibromoquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.